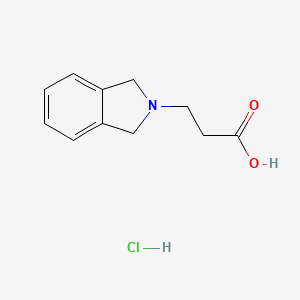

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride typically involves the reaction of isoindoline derivatives with propanoic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions to produce larger quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Biological Activities

Research indicates that compounds with an isoindole nucleus exhibit a range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities suggest that 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride may have similar properties due to its structural characteristics .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Neurological Disorders : Due to its potential anticonvulsant properties.

- Cancer Treatment : As an anticancer agent.

- Inflammatory Diseases : Leveraging its anti-inflammatory effects.

- Infectious Diseases : Utilizing its antimicrobial properties.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, ongoing research into related isoindole derivatives provides insights into its potential applications. For example:

- Anticonvulsant Activity : Studies on similar isoindole compounds have shown promise in treating epilepsy.

- Anticancer Research : Investigations into isoindole derivatives have indicated effectiveness against various cancer cell lines.

These findings highlight the necessity for further research into this compound to fully elucidate its therapeutic capabilities.

Mécanisme D'action

The mechanism of action of 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride include:

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

- N-Phthalyl-DL-alanine

- 2-phthalimidopropionic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the hydrochloride group, which can influence its reactivity and solubility .

Activité Biologique

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride is a compound that has garnered interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- IUPAC Name : 3-(1,3-dihydroisoindol-2-yl)propanoic acid; hydrochloride

- Canonical SMILES : C1C2=CC=CC=C2CN1CCC(=O)O.Cl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions often utilize isoindoline derivatives combined with propanoic acid under controlled conditions to produce the desired compound .

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its isoindole structure. These activities include:

- Antiviral Activity : Potential effectiveness against viral infections.

- Anti-inflammatory Effects : May reduce inflammation markers in biological systems.

- Anticancer Properties : Preliminary studies suggest it could inhibit cancer cell growth without affecting non-tumorigenic cells .

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress .

The exact mechanism of action for this compound is not fully elucidated. However, its structural similarities to other bioactive isoindole derivatives suggest it may interact with specific biological targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors involved in disease processes .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds highlights its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(1,3-Dihydroisoindol-2-yl)propionic acid | Isoindole structure without chloride | Less soluble than the hydrochloride form |

| 3-(1-Oxo-1,3-dihydroisoindol-2-yl)propanoic acid | Contains a carbonyl group | Potentially more reactive due to carbonyl |

| 3-(1,3-Dihydroisoindol-2-yloxy)propanoic acid | Ether linkage instead of carboxylic | Exhibits different solubility and reactivity |

This table illustrates how the presence of the hydrochloride group enhances solubility and potentially alters the biological activity of the compound compared to its analogs.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of isoindole derivatives. For instance:

- Antitumor Activity : In a study assessing various isoindole derivatives for their growth inhibition properties against tumorigenic cell lines, certain compounds demonstrated significant efficacy while sparing healthy cells .

- Oxidative Stress Modulation : Research focusing on the interaction between isoindole derivatives and oxidative stress pathways has indicated potential neuroprotective effects through modulation of antioxidant defenses .

Propriétés

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWACDLCRNLYUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.